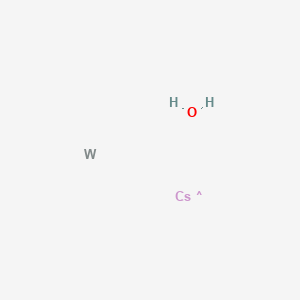
Cesium tungsten oxide (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium tungsten oxide is an inorganic chemical compound that has gained significant attention due to its unique properties and wide range of applications. It is known for its ability to produce extremely dense solutions, which are utilized in various industrial processes. Cesium tungsten oxide nanoparticles are particularly notable for their high transmittance of visible light and efficient near-infrared absorption, making them valuable in applications such as near-infrared shielding and as pigments with favorable heat resistance and longevity .
Méthodes De Préparation
Cesium tungsten oxide can be synthesized through several methods, including hydrothermal synthesis and bead milling. In the hydrothermal method, cesium tungsten oxide powders are synthesized using citric acid and D-malic acid as reducing agents at elevated temperatures (e.g., 175°C) for extended periods (e.g., 24 to 72 hours) . Another method involves the bead milling of cesium tungsten oxide coarse powder in an aqueous solution, resulting in the production of cesium tungsten oxide nanoparticles stabilized through electrostatic repulsion .
Analyse Des Réactions Chimiques
Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with cesium chloride and silver tungstate to form cesium tungstate . Additionally, cesium tungsten oxide exhibits strong absorption in the near-infrared region due to the activation of plasmons and polarons, which contribute to its unique optical properties . The compound’s ability to interact with hydrogen atoms makes it a valuable catalyst in sustainable chemical conversions .
Applications De Recherche Scientifique
Cesium tungsten oxide has a wide range of scientific research applications across various fields:
Biology and Medicine: Cesium tungsten oxide nanoparticles are utilized in photothermal therapy for cancer treatment, where they convert light energy into heat to destroy abnormal cells.
Industry: The compound is employed in the production of transparent insulation coatings with excellent infrared transparent barrier features.
Mécanisme D'action
The mechanism of action of cesium tungsten oxide involves the activation of plasmons and polarons, which contribute to its near-infrared absorption properties. The localized surface plasmon resonance and polarons of localized electrons play a significant role in the compound’s ability to absorb and convert light energy into heat . This mechanism is particularly important in applications such as solar control filters and photothermal therapy.
Comparaison Avec Des Composés Similaires
Cesium tungsten oxide is unique among tungsten-based materials due to its high visible light transmittance and strong near-infrared absorption. Similar compounds include other tungsten oxides, such as tungsten trioxide (WO3) and reduced tungsten oxide (WO2.72), which also exhibit near-infrared absorption properties . cesium tungsten oxide stands out for its superior performance in transparent solar filter applications and its ability to produce extremely dense solutions .
Propriétés
Formule moléculaire |
CsH2OW |
|---|---|
Poids moléculaire |
334.76 g/mol |
InChI |
InChI=1S/Cs.H2O.W/h;1H2; |
Clé InChI |
ZQCUVVMGPUELIG-UHFFFAOYSA-N |
SMILES canonique |
O.[Cs].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


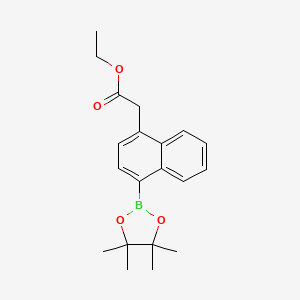
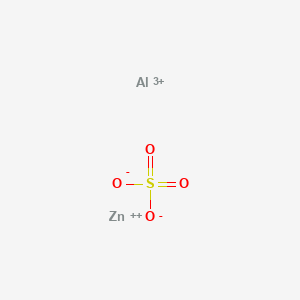
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
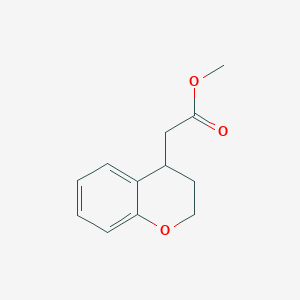

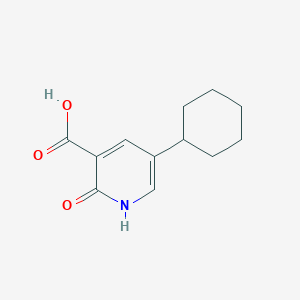
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
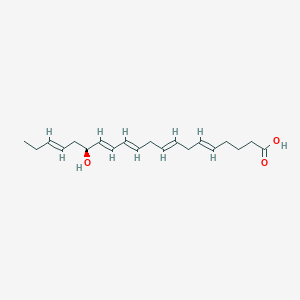
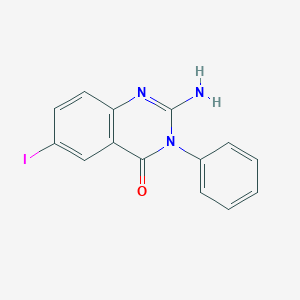
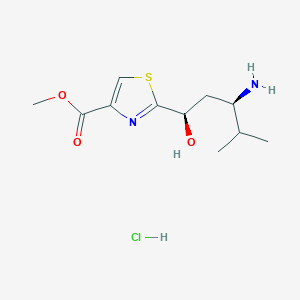
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
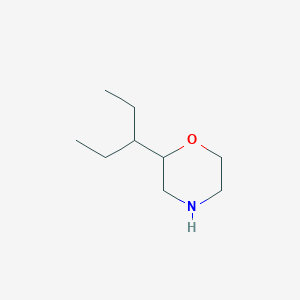
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

